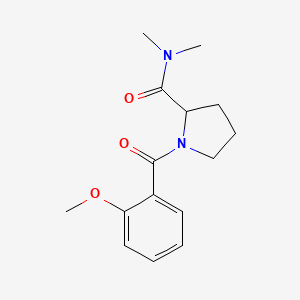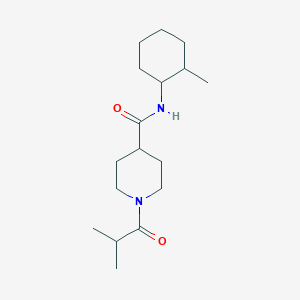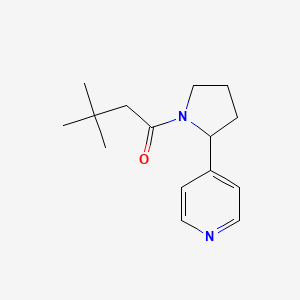
3,3-Dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one is a chemical compound that belongs to the class of pyrrolidinyl cathinones. It is also known as 4'-Methyl-α-pyrrolidinohexiophenone (MPHP). This compound has gained significant attention in recent years due to its potential use in scientific research.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, similar to other cathinones. This compound has also been shown to have affinity for the serotonin transporter.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3,3-Dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one are not well documented. However, it is expected to produce stimulant effects similar to other cathinones. These effects may include increased heart rate, blood pressure, and body temperature. It may also produce feelings of euphoria and increased sociability.
Advantages and Limitations for Lab Experiments
The advantages of using 3,3-Dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one in lab experiments include its potential use as a reference standard for the identification and quantification of pyrrolidinyl cathinones in biological samples. It may also be useful in the development and validation of analytical methods for the detection of pyrrolidinyl cathinones in seized drug samples.
The limitations of using this compound in lab experiments include its complex synthesis, which requires specialized equipment and expertise. It is also not readily available in the market, which may limit its use in scientific research.
Future Directions
There are several future directions for the use of 3,3-Dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one in scientific research. These include:
1. Further investigation of its mechanism of action and biochemical and physiological effects.
2. Development of new analytical methods for the detection of pyrrolidinyl cathinones in biological and environmental samples.
3. Exploration of its potential use as a therapeutic agent for the treatment of certain medical conditions.
4. Investigation of its potential use as a tool for studying the dopamine and norepinephrine systems in the brain.
5. Development of new synthetic routes for the production of this compound, which may make it more readily available for scientific research.
Conclusion:
In conclusion, 3,3-Dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one is a complex chemical compound that has potential applications in scientific research. It has been used as a reference standard in forensic and toxicology laboratories and may be useful in the development of new analytical methods for the detection of pyrrolidinyl cathinones. Further research is needed to fully understand its mechanism of action and potential uses in scientific research.
Synthesis Methods
The synthesis of 3,3-Dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one involves the reaction of 4'-Methylpropiophenone with pyrrolidine and then with pyridine. The synthesis of this compound is complex, and it requires specialized equipment and expertise. Therefore, it is not readily available in the market.
Scientific Research Applications
3,3-Dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one has potential applications in scientific research. It has been used as a reference standard in forensic and toxicology laboratories for the identification and quantification of pyrrolidinyl cathinones in biological samples. This compound has also been used in the development and validation of analytical methods for the detection of pyrrolidinyl cathinones in seized drug samples.
properties
IUPAC Name |
3,3-dimethyl-1-(2-pyridin-4-ylpyrrolidin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-15(2,3)11-14(18)17-10-4-5-13(17)12-6-8-16-9-7-12/h6-9,13H,4-5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPJSIWTKHYVPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCCC1C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


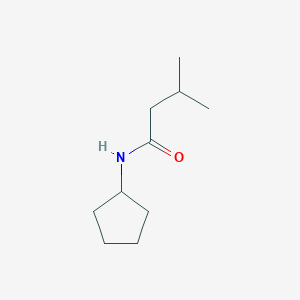
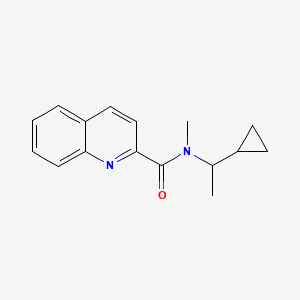
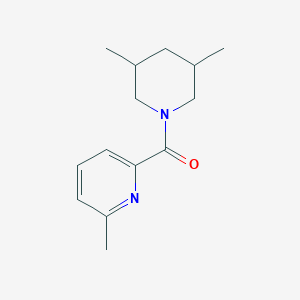
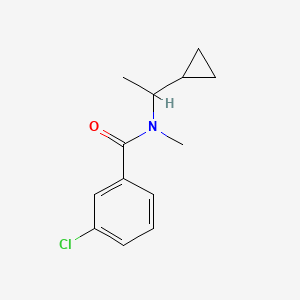
![[3-(methoxymethyl)phenyl]-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7493655.png)

![1-[4-(3,5-Dimethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493668.png)
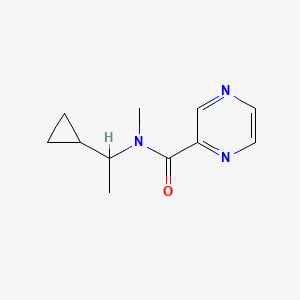
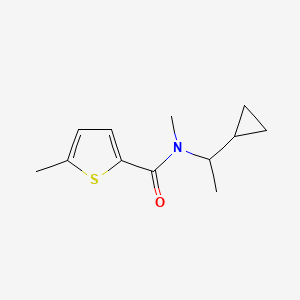
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-(2-methylfuran-3-yl)methanone](/img/structure/B7493682.png)

